molecular formula C32H38O19 B144900 5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one CAS No. 131573-90-5

5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B144900
CAS No.: 131573-90-5
M. Wt: 726.6 g/mol
InChI Key: MVXYVHBRCFDZCJ-IRIIMWQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one is a natural product found in Camellia sinensis with data available.

Scientific Research Applications

Structural Analysis and Physical Properties

The structural analysis of a closely related compound, detailed in a study published in Acta Crystallographica Section E, reveals insights into its crystalline form and intramolecular interactions. This study emphasizes the significance of O—H⋯O hydrogen bonds in stabilizing the crystal structure and assigns absolute configuration based on analogous structures, highlighting the importance of such analyses in understanding compound behaviors and applications (Yuzhen Chen et al., 2008).

Solubility Studies

Research on the solubility of sugar and sugar derivatives in ethanol-water solutions sheds light on the compound's solubility characteristics. Understanding these solubility properties is crucial for its potential applications in pharmaceutical formulations and industrial processes. Studies report on how the solubility of similar saccharides changes with temperature and ethanol-water mix ratios, providing a basis for predicting the solubility behavior of our compound of interest (Xingchu Gong et al., 2012).

Vibrational Spectroscopy and Conformational Analysis

A detailed vibrational spectroscopy and conformational study provide insights into the molecule's electronic structure, highlighting the roles of hydrogen bonding and intramolecular interactions. Such analyses are fundamental for designing compounds with specific biological activities or chemical properties (L. Aydın & T. Özpozan, 2020).

Potential Biological Activities and Applications

Research into the potential biological activities of related compounds offers a glimpse into the possible applications of the compound . Studies exploring the synthesis of novel compounds with similar structures and their antibacterial activities suggest that modifications of such compounds could lead to new antibacterial agents. This underlines the importance of structural and functional analyses in drug development and the search for new therapeutics (S. Kumar et al., 2016).

Properties

CAS No.

131573-90-5

Molecular Formula

C32H38O19

Molecular Weight

726.6 g/mol

IUPAC Name

5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C32H38O19/c1-10-19(38)23(42)25(44)31(46-10)49-27-21(40)17(8-33)48-32(29(27)51-30-24(43)20(39)15(37)9-45-30)50-28-22(41)18-14(36)6-13(35)7-16(18)47-26(28)11-2-4-12(34)5-3-11/h2-7,10,15,17,19-21,23-25,27,29-40,42-44H,8-9H2,1H3/t10-,15+,17+,19-,20-,21+,23+,24+,25+,27-,29+,30-,31-,32+/m0/s1

InChI Key

MVXYVHBRCFDZCJ-IRIIMWQRSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(CO3)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(CO3)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O

melting_point

194 - 196 °C

131573-90-5

physical_description

Solid

Synonyms

camelliaside B
k-Xyl-Rha-Glu
kampferol 3-O-(2-O-xylopyranosyl-6-O-rhamnopyranosyl)glucopyranoside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.